molecular formula C11H9N3O B13139084 6-Amino-[3,3'-bipyridine]-5-carbaldehyde

6-Amino-[3,3'-bipyridine]-5-carbaldehyde

Katalognummer: B13139084
Molekulargewicht: 199.21 g/mol
InChI-Schlüssel: MQFNSLWOPZDSRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-[3,3’-bipyridine]-5-carbaldehyde is an organic compound that belongs to the bipyridine family Bipyridines are characterized by the presence of two pyridine rings connected by a single bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-[3,3’-bipyridine]-5-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst . Another method is the Stille coupling, which uses organotin compounds instead of boronic acids . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of bipyridine derivatives often involves large-scale coupling reactions using metal catalysts. The choice of catalyst and reaction conditions can significantly affect the yield and purity of the final product. For example, the use of homogeneous catalytic systems, such as palladium or nickel catalysts, is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-[3,3’-bipyridine]-5-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles depending on the desired substitution

Major Products

    Oxidation: 6-Amino-[3,3’-bipyridine]-5-carboxylic acid

    Reduction: 6-Amino-[3,3’-bipyridine]-5-methanol

    Substitution: Various substituted bipyridine derivatives

Wirkmechanismus

The mechanism of action of 6-Amino-[3,3’-bipyridine]-5-carbaldehyde largely depends on its application. In coordination chemistry, it acts as a chelating ligand, binding to metal ions through its nitrogen atoms . In biological systems, it can interact with metal ions, altering their availability and activity . The exact molecular targets and pathways involved can vary depending on the specific application and the metal ions involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Amino-[3,3’-bipyridine]-5-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group, which allows it to participate in a wider range of chemical reactions compared to other bipyridine derivatives. This dual functionality makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C11H9N3O

Molekulargewicht

199.21 g/mol

IUPAC-Name

2-amino-5-pyridin-3-ylpyridine-3-carbaldehyde

InChI

InChI=1S/C11H9N3O/c12-11-10(7-15)4-9(6-14-11)8-2-1-3-13-5-8/h1-7H,(H2,12,14)

InChI-Schlüssel

MQFNSLWOPZDSRL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)C2=CC(=C(N=C2)N)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.